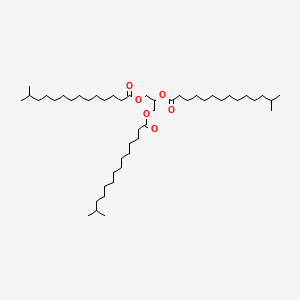
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(I-15:0/i-15:0/i-15:0), also known as 13-MTDG or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-15:0/i-15:0/i-15:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-15:0/i-15:0/i-15:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-15:0/i-15:0/i-15:0) is primarily located in the membrane (predicted from logP) and adiposome.
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Cells
- Study 1 : 13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid, has been shown to induce apoptotic cell death in human cancer cells, including SKBR-3 breast cancer cells. The incorporation of 13-MTD into cellular lipids leads to apoptosis via a caspase-independent death pathway, indicating its potential in cancer therapy (Wongtangtintharn et al., 2005).
- Study 2 : 13-MTD has shown effectiveness in inhibiting the growth of various human cancer cell lines both in vitro and in vivo. Its administration led to rapid induction of apoptosis and significant in vivo growth inhibition of orthotopic tumor implants, highlighting its potential as a chemotherapy agent (Yang et al., 2000).
Metabolic Studies and Lipid Analysis
- Study 3 : Using 13C NMR spectroscopy, researchers have analyzed the structure and metabolism of triacylglycerols in rat epididymal fat pad adipocytes, demonstrating the utility of this technique in studying lipid dynamics and metabolism (Sillerud et al., 1986).
- Study 4 : Investigations into the metabolism of glycerol-1,2,3-tris(methylsuccinate) in hepatocytes from diabetic rats revealed insights into gluconeogenesis and potential therapeutic implications for diabetes treatment (Ladrière et al., 1999).
Miscellaneous Applications
- Study 5 : The synthesis and analysis of novel iso-branched ether lipids in the myxobacterium Myxococcus xanthus showed specific markers of developmental sporulation, indicating the importance of these lipids in biological processes (Ring et al., 2006).
- Study 6 : Research into the fermentative utilization of glycerol by Escherichia coli for the production of fuels and chemicals demonstrated glycerol's potential as a feedstock in biotechnological applications (Murarka et al., 2007).
Propiedades
Número CAS |
75929-60-1 |
|---|---|
Nombre del producto |
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol |
Fórmula molecular |
C48H92O6 |
Peso molecular |
765.2 g/mol |
Nombre IUPAC |
2,3-bis(13-methyltetradecanoyloxy)propyl 13-methyltetradecanoate |
InChI |
InChI=1S/C48H92O6/c1-42(2)34-28-22-16-10-7-13-19-25-31-37-46(49)52-40-45(54-48(51)39-33-27-21-15-9-12-18-24-30-36-44(5)6)41-53-47(50)38-32-26-20-14-8-11-17-23-29-35-43(3)4/h42-45H,7-41H2,1-6H3 |
Clave InChI |
ATHJFCYJNFYRRF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
Otros números CAS |
75929-60-1 |
Descripción física |
Solid |
Sinónimos |
13-methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol 13-MTDG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



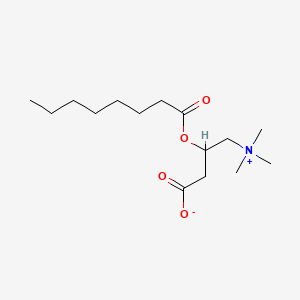
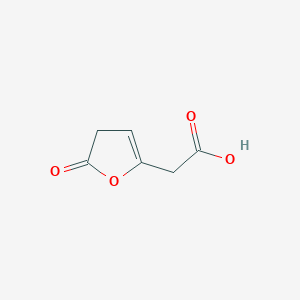
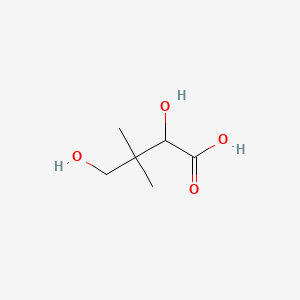
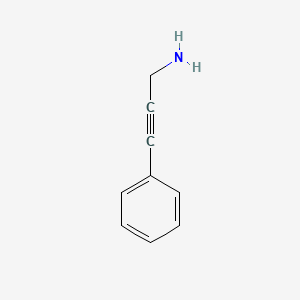
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1202739.png)
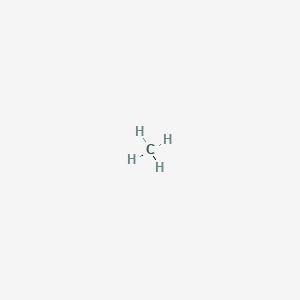
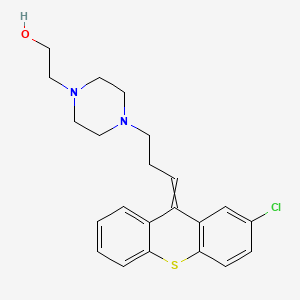

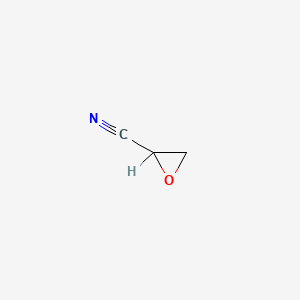
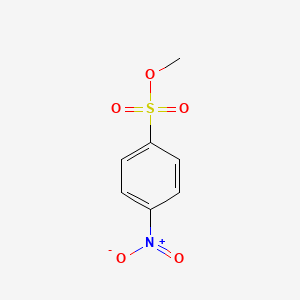
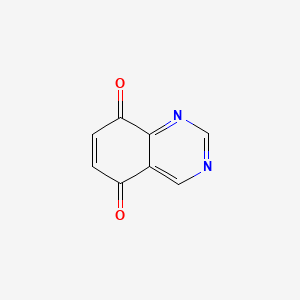
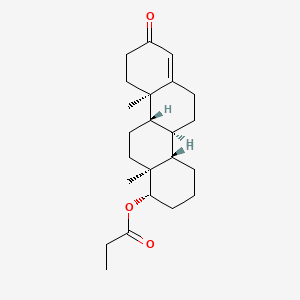
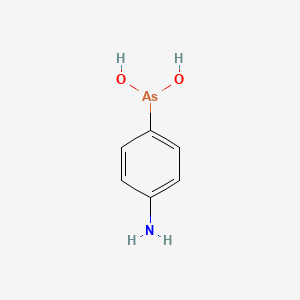
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)